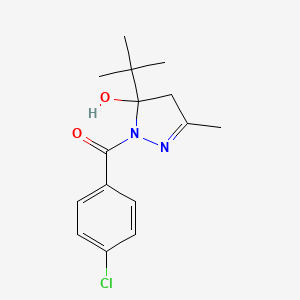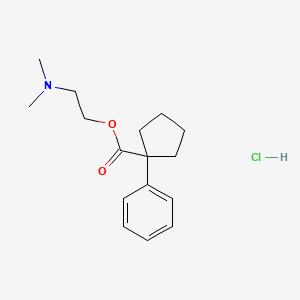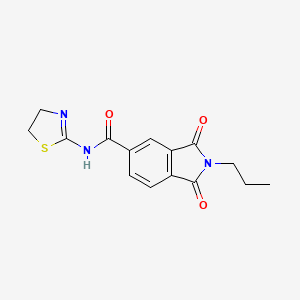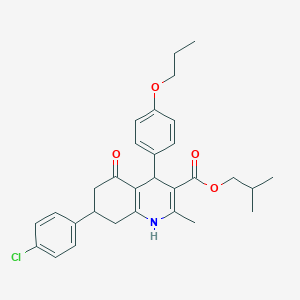
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol, also known as CAY10505, is a synthetic compound that has shown potential in various scientific research applications.
Mécanisme D'action
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol exerts its effects through the inhibition of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. Inhibition of NF-κB by 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol prevents the transcription of genes involved in inflammation and cancer, leading to reduced inflammation and inhibition of cancer cell growth.
Biochemical and Physiological Effects
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit anti-inflammatory effects in various cell types, including macrophages, endothelial cells, and fibroblasts. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α).
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has also been found to exhibit anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has been shown to inhibit the growth and invasion of cancer cells, as well as induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields and purity. It has been extensively studied for its anti-inflammatory and anti-tumor properties, making it a valuable tool for researchers studying these areas.
However, there are also limitations to using 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments. It has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood. Additionally, the mechanism of action of 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is not fully elucidated, and further studies are needed to fully understand its effects.
Orientations Futures
For research include further elucidating its mechanism of action, studying its pharmacokinetics and toxicity in vivo, and exploring its potential in combination with other drugs or therapies.
Méthodes De Synthèse
The synthesis of 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 4-chlorobenzoyl chloride with 5-tert-butyl-1,2,3-trimethyl-1H-pyrazol-4-ol in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to yield 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol. The synthesis method has been optimized to produce high yields and purity of the compound.
Applications De Recherche Scientifique
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB by 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and invasion of cancer cells.
Propriétés
IUPAC Name |
(5-tert-butyl-5-hydroxy-3-methyl-4H-pyrazol-1-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10-9-15(20,14(2,3)4)18(17-10)13(19)11-5-7-12(16)8-6-11/h5-8,20H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQUPZOVUVNWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(C)(C)C)O)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5176301.png)


![N-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-2-(2-furyl)ethanamine](/img/structure/B5176331.png)

![N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-2-phenylethanamine](/img/structure/B5176350.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5176358.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5176365.png)
![diethyl 2-[(N,N-diethylglycyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5176381.png)
![1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate](/img/structure/B5176387.png)
![2,5,7-triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5176395.png)


![N-(4-fluorophenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5176409.png)